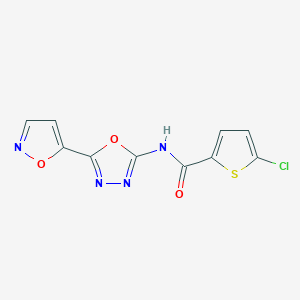

![molecular formula C22H22N6O4 B2709611 (E)-2-氨基-1-((3,4-二羟基苯甲亚甲基)氨基)-N-(3-甲氧基丙基)-1H-吡咯并[2,3-b]喹噁啉-3-甲酰胺 CAS No. 840457-44-5](/img/structure/B2709611.png)

(E)-2-氨基-1-((3,4-二羟基苯甲亚甲基)氨基)-N-(3-甲氧基丙基)-1H-吡咯并[2,3-b]喹噁啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

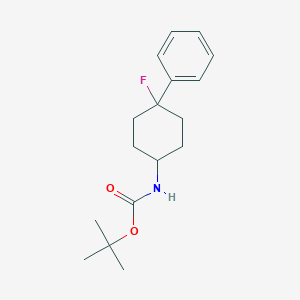

(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.

BenchChem offers high-quality (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Properties

The compound’s structural resemblance to quinoxaline derivatives suggests potential anticancer properties. Researchers have explored its effects on cancer cell lines, investigating its ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.

EGFR Inhibition

Given its structural similarity to EGFR inhibitors, this compound has been evaluated for its ability to target the epidermal growth factor receptor (EGFR). EGFR plays a crucial role in cell signaling, and dysregulation is associated with cancer progression. Preliminary results indicate that this compound may inhibit EGFR activity, making it a promising candidate for further drug development .

Nrf2 Activation

The compound’s unique structure suggests potential interactions with cellular pathways involved in oxidative stress and antioxidant defense. Researchers have investigated its impact on Nrf2 (nuclear factor erythroid 2-related factor 2), a transcription factor that regulates antioxidant response elements. Activation of Nrf2 enhances the cellular antioxidant system, protecting against oxidative damage. This compound shows promise as an Nrf2 enhancer .

Metal Ion Complexation

The compound’s chelating properties have been explored in the context of metal ions. Specifically, N1,N3-bis(2-(((Z)-2,3-dihydroxybenzylidene)amino)ethyl)malonamide (MEC) forms stable complexes with trivalent metal ions (Al^3+, Fe^3+, and Cr^3+). The coordination behavior of MEC with these ions has been studied across a range of pH values. Notably, Cr^3+ exhibits the highest binding affinity, with a large formation constant (log β = 28.56) .

Biological Metabolism and Toxicity

Understanding the compound’s impact on biological systems is crucial. While Cr^3+ is essential for metabolism, both deficiency and excess can have adverse effects. This compound’s interactions with cellular components, including carbohydrates, lipids, proteins, and nucleic acids, warrant further investigation. Additionally, its potential toxicity at higher concentrations should be carefully evaluated .

Industrial Applications

Beyond its biological relevance, this compound may find applications in industrial processes. Chromium is commonly used in electroplating, chromate preparation, leather tanning, and metal polishing. Considering the compound’s stability constants and chelating abilities, it could play a role in metal recovery, catalysis, or environmental remediation .

属性

IUPAC Name |

2-amino-1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c1-32-10-4-9-24-22(31)18-19-21(27-15-6-3-2-5-14(15)26-19)28(20(18)23)25-12-13-7-8-16(29)17(30)11-13/h2-3,5-8,11-12,29-30H,4,9-10,23H2,1H3,(H,24,31)/b25-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMJCCZXHHLOOM-BRJLIKDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide](/img/structure/B2709528.png)

![N-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2709532.png)

![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)

![Methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2709537.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B2709541.png)

![2-acetamido-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(methylthio)butanamide](/img/structure/B2709542.png)

![3-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2709550.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2709551.png)